[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid
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Overview
Description
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, AldrichCPR, is a chemical compound with the molecular formula C13H22BClN2O3 and a molecular weight of 300.59 g/mol . This compound is known for its unique structure, which includes a boronic acid group and a diethylaminoethylcarbamoyl moiety. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with diethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethylaminoethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 2-(N,N-dimethylaminomethyl)phenylboronic acid
- 6-(hydroxymethyl)pyridine-3-boronic acid
Uniqueness
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Properties
Molecular Formula |
C13H21BN2O3 |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
DROAKPBJDZLEDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O |
Origin of Product |
United States |
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